molecular formula C7H4N2O2 B067210 2,5-diformyl-1H-pyrrole-3-carbonitrile CAS No. 183997-71-9

2,5-diformyl-1H-pyrrole-3-carbonitrile

Cat. No. B067210
CAS RN: 183997-71-9
M. Wt: 148.12 g/mol
InChI Key: SMANBJWSHLOZJE-UHFFFAOYSA-N
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Description

2,5-diformyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DFP and is a derivative of pyrrole, which is a five-membered aromatic ring with one nitrogen atom. DFP has a molecular formula of C8H4N2O2 and a molecular weight of 164.13 g/mol.

Mechanism of Action

The mechanism of action of DFP is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. DFP has also been shown to inhibit the growth of various microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
DFP has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit the activity of certain enzymes such as acetylcholinesterase. DFP has also been found to have neurotoxic effects and can cause oxidative stress in cells.

Advantages and Limitations for Lab Experiments

DFP has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, it also has some limitations such as its limited solubility in water and the need for specialized equipment for its handling and storage.

Future Directions

There are several future directions for the research on DFP. One potential application is its use as a fluorescent probe for the detection of ROS in cells. DFP can also be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of DFP and its potential applications in various fields of science.

Synthesis Methods

DFP can be synthesized by the reaction of pyrrole-3-carbonitrile with paraformaldehyde in the presence of a catalytic amount of acetic acid. The reaction proceeds through a condensation reaction, which results in the formation of DFP as a yellow solid. The yield of DFP can be improved by optimizing the reaction conditions such as temperature, time, and concentration.

Scientific Research Applications

DFP has been extensively studied for its potential applications in various fields of science. It has been found to have antimicrobial, antifungal, and anticancer properties. DFP has also been used as a building block for the synthesis of other organic compounds with potential applications in materials science, drug discovery, and chemical biology.

properties

IUPAC Name

2,5-diformyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2/c8-2-5-1-6(3-10)9-7(5)4-11/h1,3-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMANBJWSHLOZJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1C#N)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-diformyl-1H-pyrrole-3-carbonitrile

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